3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Description

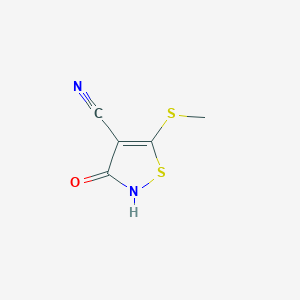

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with a hydroxy group at position 3, a methylsulfanyl (SCH₃) group at position 5, and a nitrile (CN) group at position 4. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, given its structural similarity to other bioactive thiazole derivatives .

Properties

IUPAC Name |

5-methylsulfanyl-3-oxo-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS2/c1-9-5-3(2-6)4(8)7-10-5/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKPBSKKJZGMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)NS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351694 | |

| Record name | 3-hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-02-6 | |

| Record name | 3-hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Heterocyclization of Thiourea Derivatives

A common approach to synthesize 1,2-thiazole derivatives is through the cyclization of thiourea or related thioamide precursors with α-haloketones or α-halo nitriles. This method allows the formation of the thiazole ring with substituents introduced via the starting materials.

- Procedure : Thiourea derivatives are reacted with α-halo carbonitriles under basic or neutral conditions to form the thiazole ring bearing a nitrile group at position 4.

- Hydroxy group introduction : The hydroxy group at position 3 can be introduced by using hydroxy-substituted precursors or by subsequent hydroxylation reactions.

- Methylsulfanyl group installation : Alkylation of the thiazole sulfur with methyl iodide or methylating agents introduces the methylsulfanyl substituent at position 5.

This method is supported by analogous syntheses of 2-thioxopyrimidines and thiazole derivatives where sulfur-containing groups are introduced via alkylation of thiol intermediates.

Alkylation of Thione Intermediates

- Starting from thiazole-4-carbonitrile derivatives containing a thiol or thione group at position 5, methylation with methyl iodide or methyl sulfate in the presence of a base yields the methylsulfanyl substituent.

- This step is typically performed under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydroxylation and Functional Group Transformations

- Hydroxylation at position 3 can be achieved by selective oxidation or by using hydroxy-substituted starting materials.

- Protection and deprotection strategies may be employed to ensure selective functionalization, for example, using tert-butyldimethylsilyl (TBDMS) groups to protect hydroxy groups during alkylation steps.

Alternative Routes via Pyrazolo- and Dithiazole Intermediates

- Thermolysis of pyrazolo-dithiazine intermediates can yield thiazole-5-carbonitrile derivatives, which can be further functionalized to introduce hydroxy and methylsulfanyl groups.

- This method involves ring contraction and rearrangement reactions under controlled heating conditions.

Representative Synthetic Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Thiourea + α-halo carbonitrile, base, solvent (e.g., ethanol) | Formation of 1,2-thiazole-4-carbonitrile core |

| 2 | Hydroxylation or use of hydroxy precursor | Hydroxylation reagents or hydroxy-substituted starting materials | Introduction of 3-hydroxy group |

| 3 | Alkylation | Methyl iodide, base (e.g., K2CO3), DMF or DMSO, reflux | Methylsulfanyl group introduced at position 5 |

| 4 | Purification | Chromatography, recrystallization | Isolation of pure 3-hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile |

Detailed Research Findings

- Cyclization and alkylation : Studies have shown that the reaction of thiourea derivatives with α-halo nitriles under basic conditions efficiently forms thiazole-4-carbonitriles, which can be selectively alkylated on sulfur to yield methylsulfanyl derivatives.

- Hydroxy substitution : Hydroxy groups at position 3 are introduced either by starting with hydroxy-substituted precursors or by post-cyclization hydroxylation, often requiring protection of other functional groups to avoid side reactions.

- Reaction conditions : Optimal yields are obtained using polar aprotic solvents and controlled temperatures (room temperature to reflux), with reaction times ranging from several hours to overnight depending on the step.

- Purification : Chromatographic techniques and recrystallization are standard for isolating the target compound with high purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Thiourea + α-halo carbonitrile | Base, ethanol or polar aprotic solvent | Direct ring formation, good yields | Requires careful control of conditions |

| Alkylation of thione intermediate | Methyl iodide, base, DMF/DMSO, reflux | Selective methylsulfanyl introduction | Possible side reactions if not controlled |

| Hydroxylation/post-functionalization | Hydroxylation reagents, protection groups | Enables selective hydroxy substitution | Additional steps increase complexity |

| Thermolysis of pyrazolo-dithiazines | Heating, rearrangement | Alternative route, access to related derivatives | More complex intermediates |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine or other functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Research indicates that 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile exhibits significant biological activity, making it a valuable scaffold for the development of new pharmaceuticals. It has been noted for:

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent against various pathogens.

- Anticancer Potential : Preliminary studies have demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer drug.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of thiazole derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity, with IC50 values comparable to established chemotherapeutics.

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it suitable for use in agricultural chemicals. It has been investigated for its potential as:

- Pesticides : Its efficacy in controlling agricultural pests has been explored, with formulations showing improved effectiveness when combined with other agrochemicals.

- Bactericides and Fungicides : Studies have indicated that the compound can inhibit the growth of plant pathogens.

Table 1: Summary of Agricultural Applications

| Application Type | Description |

|---|---|

| Pesticide | Effective against specific insect pests |

| Bactericide | Inhibits bacterial growth in crops |

| Fungicide | Reduces fungal infections in plants |

Material Science

Polymer Chemistry

this compound can also be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices has been studied for:

- Enhancing Mechanical Properties : Research indicates that adding this compound can improve the tensile strength and flexibility of polymers.

- Biodegradable Plastics : The compound's potential as a biodegradable additive is being explored to reduce environmental impact.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes that interact with sulfur-containing substrates. The pathways involved may include redox reactions, where the sulfur atom plays a crucial role in the compound’s activity .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of both hydroxyl and methylsulfanyl groups on the thiazole ring, which contribute to its distinct chemical reactivity and biological properties. Its molecular formula is C6H6N2OS2, with a molecular weight of approximately 178.25 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in redox reactions. The sulfur atom in the thiazole ring plays a crucial role in modulating enzymatic activities, potentially acting as an inhibitor or modulator of enzymes that interact with sulfur-containing substrates.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies show that related thiazole compounds have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging between 6.25 and 12.5 µg/mL . While specific data for this compound is limited, its structural similarity to other active thiazoles suggests potential antimicrobial efficacy.

Cytotoxicity and Antitumor Activity

The compound's potential as an antitumor agent has been explored through various studies on structurally related thiazoles. For example, certain thiazole derivatives have shown cytotoxic effects against cancer cell lines, with IC50 values indicating significant activity . The presence of electron-donating groups like methyl at specific positions enhances cytotoxicity, suggesting that similar modifications in this compound could yield promising results.

Neuroprotective Effects

Recent investigations into thiazole derivatives have highlighted their role as modulators of glutamate receptors, particularly the GluA2 AMPA receptor. Compounds exhibiting negative allosteric modulation can influence receptor activity significantly . This suggests that this compound may possess neuroprotective properties worth exploring further.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Amino-5-methylisoxazole | Isoxazole ring | Antimicrobial |

| 5-Amino-3-methylisoxazole | Isoxazole ring | Anticonvulsant |

| 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole | Hydroxyl and methylsulfanyl groups | Potential neuroprotective and cytotoxicity |

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives. For example:

- Antimicrobial Studies : Thiazole derivatives were synthesized and tested against fungal strains like Aspergillus fumigatus and Trichophyton mentagrophytes, showing significant antimicrobial activity .

- Cytotoxicity Evaluation : A series of thiazole compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the thiazole structure could enhance antitumor efficacy .

- Neuropharmacological Studies : Thiazole derivatives were tested for their effects on glutamate receptors, revealing potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile, and how can reaction conditions be systematically optimized?

- Methodology : Begin with thiazole ring formation via cyclization of thioamide precursors, followed by functionalization at the 5-position using methylsulfanyl groups. Key steps include:

- Thiolation : Use sodium hydrosulfide (NaSH) or thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) to introduce the methylsulfanyl moiety .

- Hydroxylation : Oxidize intermediates with hydrogen peroxide or m-CPBA to install the 3-hydroxy group .

- Optimization : Apply statistical design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Analyze outcomes via HPLC or NMR to identify optimal yield conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be addressed?

- Methodology :

- NMR : Use H and C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxy group proton at δ 10–12 ppm).

- FT-IR : Validate hydroxy (broad peak ~3200 cm) and nitrile (sharp peak ~2200 cm) groups .

- Resolution of discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable). For conflicting solubility data, replicate experiments under controlled humidity and temperature .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict reaction pathways and optimize synthesis of this compound?

- Methodology :

- Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model cyclization and functionalization steps. Identify transition states and energy barriers .

- Machine learning integration : Train models on existing thiazole synthesis data to predict solvent-catalyst combinations. Validate predictions with small-scale experiments .

- Feedback loops : Incorporate experimental results (e.g., yields, byproducts) into computational workflows to refine reaction parameters iteratively .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole derivatives like this compound?

- Methodology :

- Standardized assays : Re-evaluate bioactivity (e.g., enzyme inhibition) under uniform conditions (pH, temperature, cell lines). Use positive controls to calibrate results .

- Meta-analysis : Apply multivariate statistics to published datasets, identifying confounding variables (e.g., impurity profiles, solvent residues). Validate hypotheses via orthogonal assays (e.g., SPR vs. fluorescence-based methods) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology :

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C), UV light, and variable humidity. Monitor degradation via LC-MS and quantify half-life .

- Degradation pathways : Identify products (e.g., hydrolysis of nitrile to amide, oxidation of methylsulfanyl to sulfoxide) using tandem MS and isotopic labeling .

Methodological Considerations

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Scaffold diversification : Synthesize analogs with variations in the hydroxy, methylsulfanyl, or nitrile groups. Use parallel synthesis or combinatorial chemistry .

- DoE for SAR : Vary substituent electronic properties (Hammett constants) and steric bulk. Corrogate bioactivity data with molecular descriptors (e.g., logP, polar surface area) using partial least squares regression .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis outcomes?

- Methodology :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) during pilot studies. Use control charts to maintain consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.